molecular formula C25H29NO4S B13144194 4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate

4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate

Katalognummer: B13144194
Molekulargewicht: 439.6 g/mol
InChI-Schlüssel: PCTGZRASXUJYTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate is a chemical compound with the molecular formula C25H29NO4S. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties, which include a benzhydryloxy group attached to the piperidine ring and a 4-methylbenzenesulfonate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate typically involves the reaction of benzhydrol with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process generally includes the same basic steps as laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the overall production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.

Wissenschaftliche Forschungsanwendungen

4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzhydryloxy group can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the 4-methylbenzenesulfonate group enhances the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Diphenylmethoxy)piperidine: Similar structure but lacks the 4-methylbenzenesulfonate group.

    Desalkyl Ebastine: A related compound used in pharmaceutical applications.

Uniqueness

4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate is unique due to the presence of both the benzhydryloxy and 4-methylbenzenesulfonate groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C25H29NO4S

Molekulargewicht

439.6 g/mol

IUPAC-Name

4-benzhydryloxypiperidine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C18H21NO.C7H8O3S/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17-19H,11-14H2;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

PCTGZRASXUJYTJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.